molecular formula C3H5N3OS B1489756 5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one CAS No. 53065-40-0

5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one

Cat. No. B1489756
CAS RN: 53065-40-0
M. Wt: 131.16 g/mol
InChI Key: LCOUXYHXWICRMU-UHFFFAOYSA-N
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Description

NTO, also known as 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one , is a heterocyclic compound with promising applications in the field of energetic materials. It exhibits low sensitivity and remarkable thermal stability, making it an attractive alternative to conventional high explosives like TNT, RDX, and HMX .


Synthesis Analysis

Various synthetic routes have been explored for NTO production. Researchers have investigated changes in its morphology by varying solvent systems. Additionally, metal oxides and other catalysts have been employed to enhance or diminish its thermal decomposition temperature. The synthesis of NTO has been a subject of interest over the past four decades .


Molecular Structure Analysis

The chemical structure of NTO consists of a triazolone ring with a nitro group. Here’s the simplified structure:

Mechanism of Action

NTO’s mechanism of action involves its decomposition upon ignition or external stimuli. Its low sensitivity makes it suitable for use in insensitive munitions explosive (IMX) compositions. These compositions, which include NTO, are designed to enhance performance while maintaining safety .

properties

IUPAC Name

3-methylsulfanyl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-8-3-4-2(7)5-6-3/h1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOUXYHXWICRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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